molecular formula C23H16ClF3N2O3S B12639170 Methanone,[(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl](2,4,6-trifluorophenyl)-

Methanone,[(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl](2,4,6-trifluorophenyl)-

Cat. No.: B12639170
M. Wt: 492.9 g/mol
InChI Key: LORGBPUOJISMFM-HSZRJFAPSA-N
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Description

Methanone,(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone,(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazole ring, followed by the introduction of the chlorophenyl, dimethoxyphenyl, and trifluorophenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Solvent recovery and waste management are also critical aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methanone,(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or alkyl groups into the aromatic rings.

Scientific Research Applications

Methanone,(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methanone,(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (3-chlorophenyl)(4-chlorophenyl)-
  • Methanone, (4-chlorophenyl)phenyl-
  • 3-(4-Chlorophenyl)-2-oxiranylmethanone

Uniqueness

Methanone,(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- is unique due to the presence of the thiadiazole ring and the combination of chlorophenyl, dimethoxyphenyl, and trifluorophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methanone derivatives featuring the 1,3,4-thiadiazole scaffold have garnered significant attention due to their diverse biological activities. The compound in focus, Methanone, (2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- , is a complex structure that suggests potential pharmacological applications. This article reviews the biological activities associated with this compound and its derivatives based on recent research findings.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural components. The presence of substituents such as halogens and methoxy groups can enhance or diminish activity against various biological targets. In the case of the compound under investigation:

  • Chlorophenyl and trifluorophenyl groups are known to enhance lipophilicity and potentially increase bioavailability.
  • Dimethoxyphenyl substituents may contribute to improved interaction with biological targets due to their electron-donating properties.

Anticancer Activity

Recent studies have demonstrated promising anticancer activity for several thiadiazole derivatives. For instance:

  • Compound 2g , a derivative of 1,3,4-thiadiazole, showed significant anti-proliferative effects with an IC50 value of 2.44 µM against LoVo cancer cells and 23.29 µM against MCF-7 cells after a 48-hour incubation period . This suggests that modifications in the thiadiazole structure can lead to enhanced anticancer properties.

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Notes
2gLoVo2.44Strong anti-proliferative effect
2gMCF-723.29Moderate effect

Antiviral Activity

Thiadiazole derivatives have also been explored for antiviral properties. A study synthesized several sulfonamide derivatives containing the thiadiazole ring and tested them against the Tobacco Mosaic Virus (TMV):

  • Compounds 7b and 7i exhibited approximately 50% TMV inhibition , indicating that structural variations in the thiadiazole moiety can influence antiviral efficacy .

Table 2: Antiviral Activity Against TMV

CompoundTMV Inhibition (%)Structural Features
7b~50Contains a phenyl group
7i~50Features a chlorophenyl substituent

Enzyme Inhibition

The compound's potential as a monoamine oxidase A (MAO-A) inhibitor has also been investigated. Certain derivatives showed significant inhibitory activity:

  • For example, compound 6b demonstrated an IC50 value of 0.060 ± 0.002 µM , highlighting the potential for developing antidepressant therapies based on thiadiazole structures .

Table 3: MAO-A Inhibition Potency

CompoundIC50 (µM)Activity Level
6b0.060 ± 0.002Highly potent
6c0.241 ± 0.011Moderate potency

Toxicity Evaluation

Toxicity assessments using Daphnia magna as a model organism indicated that while some compounds exhibited promising biological activities, they also required thorough evaluation for safety profiles . The results suggested that certain derivatives had low toxicity levels while maintaining high efficacy against cancer cell lines.

Properties

Molecular Formula

C23H16ClF3N2O3S

Molecular Weight

492.9 g/mol

IUPAC Name

[(2R)-5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-2H-1,3,4-thiadiazol-3-yl]-(2,4,6-trifluorophenyl)methanone

InChI

InChI=1S/C23H16ClF3N2O3S/c1-31-18-5-3-4-15(20(18)32-2)23-29(22(30)19-16(26)10-14(25)11-17(19)27)28-21(33-23)12-6-8-13(24)9-7-12/h3-11,23H,1-2H3/t23-/m1/s1

InChI Key

LORGBPUOJISMFM-HSZRJFAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H]2N(N=C(S2)C3=CC=C(C=C3)Cl)C(=O)C4=C(C=C(C=C4F)F)F

Canonical SMILES

COC1=CC=CC(=C1OC)C2N(N=C(S2)C3=CC=C(C=C3)Cl)C(=O)C4=C(C=C(C=C4F)F)F

Origin of Product

United States

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